2-(1H-Imidazol-1-ium-4-yl)ethylazanium;dichloride
2-(1H-Imidazol-1-ium-4-yl)ethylazanium;dichloride
Histamine is an organic nitrogen compound, acts on target cells in mammalian brain via stimulation of Histamine 1/2.Histamine suppresses the generation of ROS through the Histaminetype-2 receptor (H2 receptor).Histamine treatment (0.5 mg/kg or 5.0 mg/kg, twice daily) protects against liver injury as evident by normal serum transaminase levels and significantly reduced liver pathology scores in a rat model with early alcohol-induced liver injury. The protective effect of histamine is blocked by Ranitidine (10 mg/kg), an H2 receptor antagonist, indicating that the histamine effect is predominantly mediated through the H2 receptor.
Brand Name:
Vulcanchem
CAS No.:
56-92-8
VCID:
VC0000528
InChI:
InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H
SMILES:
C1=C(N=C[NH2+]1)CC[NH3+].[Cl-].[Cl-]
Molecular Formula:
C5H11Cl2N3
Molecular Weight:
184.06 g/mol
2-(1H-Imidazol-1-ium-4-yl)ethylazanium;dichloride
CAS No.: 56-92-8
APIs
VCID: VC0000528
Molecular Formula: C5H11Cl2N3
Molecular Weight: 184.06 g/mol
CAS No. | 56-92-8 |
---|---|
Product Name | 2-(1H-Imidazol-1-ium-4-yl)ethylazanium;dichloride |
Molecular Formula | C5H11Cl2N3 |
Molecular Weight | 184.06 g/mol |
IUPAC Name | 2-(1H-imidazol-1-ium-4-yl)ethylazanium;dichloride |
Standard InChI | InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H |
Standard InChIKey | PPZMYIBUHIPZOS-UHFFFAOYSA-N |
SMILES | C1=C(N=C[NH2+]1)CC[NH3+].[Cl-].[Cl-] |
Canonical SMILES | C1=C(N=C[NH2+]1)CC[NH3+].[Cl-].[Cl-] |
Melting Point | 250.5 °C |
Description | Histamine is an organic nitrogen compound, acts on target cells in mammalian brain via stimulation of Histamine 1/2.Histamine suppresses the generation of ROS through the Histaminetype-2 receptor (H2 receptor).Histamine treatment (0.5 mg/kg or 5.0 mg/kg, twice daily) protects against liver injury as evident by normal serum transaminase levels and significantly reduced liver pathology scores in a rat model with early alcohol-induced liver injury. The protective effect of histamine is blocked by Ranitidine (10 mg/kg), an H2 receptor antagonist, indicating that the histamine effect is predominantly mediated through the H2 receptor. |
Synonyms | Ceplene Histamine Histamine Dihydrochloride Histamine Hydrochloride Peremin |
PubChem Compound | 11309913 |
Last Modified | Nov 11 2021 |
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